[1-(Oxiran-2-yl)cyclobutyl]methanol
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Overview
Description
[1-(Oxiran-2-yl)cyclobutyl]methanol: is an organic compound with the molecular formula C(7)H({12})O(_2). It features a cyclobutyl ring attached to an oxirane (epoxide) ring and a methanol group. This compound is of interest due to its unique structure, which combines the strained rings of cyclobutane and oxirane, making it a valuable subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the four-membered ring.
Epoxidation: The cyclobutyl ring is then subjected to epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the oxirane ring can lead to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: Formation of [1-(Oxiran-2-yl)cyclobutyl]formaldehyde or [1-(Oxiran-2-yl)cyclobutyl]carboxylic acid.
Reduction: Formation of [1-(2,3-dihydroxycyclobutyl)methanol].
Substitution: Formation of various substituted [1-(Oxiran-2-yl)cyclobutyl] derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Oxiran-2-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its strained ring systems make it a valuable intermediate in organic synthesis, allowing for the exploration of novel reaction pathways and mechanisms.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of strained ring systems on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure can impart desirable properties such as increased strength and flexibility to the resulting materials.
Mechanism of Action
The mechanism by which [1-(Oxiran-2-yl)cyclobutyl]methanol exerts its effects depends on the specific reactions it undergoes. The oxirane ring is highly reactive and can open to form reactive intermediates that interact with various molecular targets. These interactions can lead to the formation of new bonds and the modification of existing structures, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar in having a cyclobutyl ring but lacks the oxirane ring.
Epoxybutane: Contains an oxirane ring but lacks the cyclobutyl ring.
[1-(Oxiran-2-yl)cyclopropyl]methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
What sets [1-(Oxiran-2-yl)cyclobutyl]methanol apart is the combination of both a cyclobutyl and an oxirane ring in a single molecule. This dual strained-ring system provides unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
[1-(oxiran-2-yl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-7(2-1-3-7)6-4-9-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIBMUPPFCGWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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